![molecular formula C10H7FO2S B1398541 Methyl 6-fluorobenzo[b]thiophene-2-carboxylate CAS No. 550998-52-2](/img/structure/B1398541.png)
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate
概述
描述
“Methyl 6-fluorobenzo[b]thiophene-2-carboxylate” is a chemical compound with the CAS Number: 550998-52-2. Its molecular weight is 210.23 . The IUPAC name for this compound is methyl 6-fluoro-1-benzothiophene-2-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 6-fluorobenzo[b]thiophene-2-carboxylate” is 1S/C10H7FO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 6-fluorobenzo[b]thiophene-2-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .科学研究应用
Electrosynthesis and Fluorination
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate plays a role in electrosynthesis. Anodic fluorination of its derivatives, specifically 3-oxo-2,3-dihydrobenzo[b]thiophene and methyl 3-oxo-2,3-dihydrobenzo[b]thiophene-2-carboxylate, leads to selectively monofluorinated products (Yin, Inagi, & Fuchigami, 2011).
Synthesis of Selective Inhibitors
The compound has been used in the synthesis of structurally novel benzo[b]thiophene-2-carboxamidines, which are potent and selective inhibitors of urokinase-type plasminogen activator (uPA) (Bridges et al., 1993).
Antiviral Applications
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate derivatives exhibit antiviral activities, particularly against tobacco mosaic virus (TMV) and potato virus Y (PVY), highlighting its potential in antiviral research (Xie et al., 2017).
Conducting Polymer Research
Substituted derivatives, including methyl-, chloro-, and fluoro-substituted benzo[b]thiophenes, are studied for their effects on conducting polymers. These substitutions have notable impacts on the n- and p-doping potentials of these polymers (King & Higgins, 1994).
Cytotoxic Activity in Cancer Research
Derivatives of methyl 6-fluorobenzo[b]thiophene-2-carboxylate show potential in cancer research due to their cytotoxic activities against certain cancer cell lines, including murine leukemia and Lewis lung carcinoma (Deady et al., 2005).
Apoptosis-Inducing Agents in Cancer Treatment
Compounds containing the benzo[b]thiophene scaffold, including methyl 6-fluorobenzo[b]thiophene-2-carboxylate derivatives, have been identified as potent apoptosis-inducing agents in cancer chemotherapy. They show significant antiproliferative activity and the ability to induce cell death in cancer cells (Romagnoli et al., 2021).
安全和危害
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on how to handle the compound safely .
属性
IUPAC Name |
methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPXPMLXQVWORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722226 | |
| Record name | Methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate | |
CAS RN |
550998-52-2 | |
| Record name | Methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

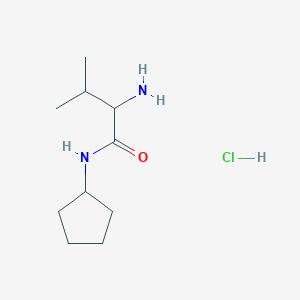
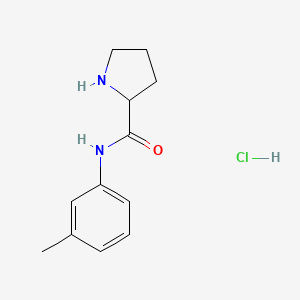
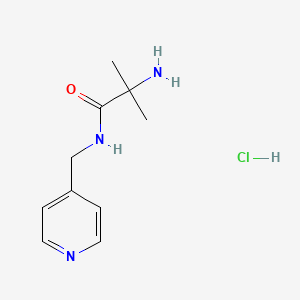
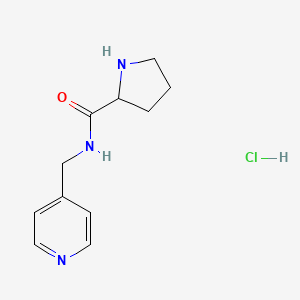
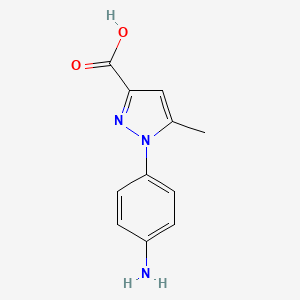
![Ethyl 3-amino-4-[(2-hydroxy-1,1-dimethylethyl)-amino]benzoate](/img/structure/B1398464.png)
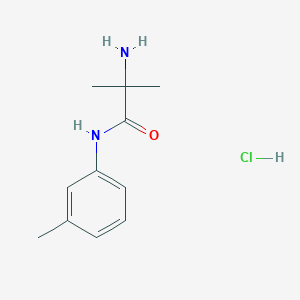
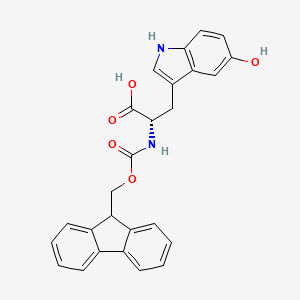
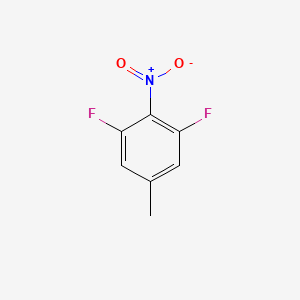
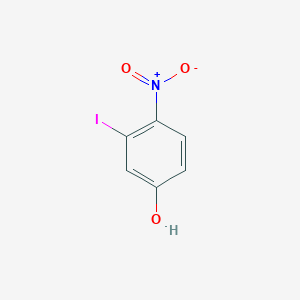
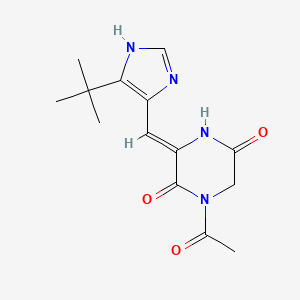
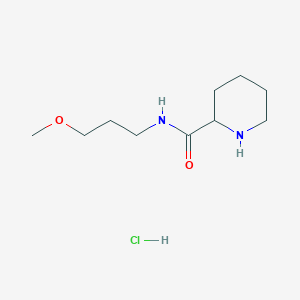
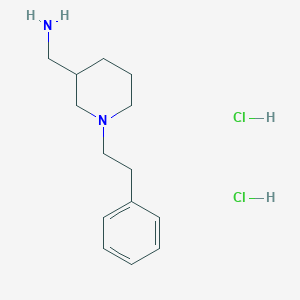
![[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1398480.png)